

N-Allylacetamide molecular formula and weight

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Compound of Interest

Compound Name: **N-Allylacetamide**

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An In-depth Technical Guide to **N-Allylacetamide**: Synthesis, Properties, and Applications

Introduction

N-Allylacetamide, with the IUPAC name N-prop-2-enylacetamide, is an organic compound featuring an acetamide group attached to an allyl moiety.^[1] This structure provides it with versatile reactivity, making it a valuable intermediate in various organic syntheses. Its applications range from being a building block in the synthesis of pharmaceuticals to its use in polymer chemistry.^[1] This guide provides a comprehensive overview of **N-Allylacetamide**, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **N-Allylacetamide** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₅ H ₉ NO
Molecular Weight	99.13 g/mol [1] [2] [3] [4]
CAS Number	692-33-1 [1] [2] [4]
IUPAC Name	N-prop-2-enylacetamide [1] [2]
Density	0.884 g/cm ³ [2]
Boiling Point	227.3 °C at 760 mmHg [2]
Flash Point	119.3 °C [2]
Appearance	Colorless oil [3]

Experimental Protocols: Synthesis of N-Allylacetamide

N-Allylacetamide is commonly synthesized via the nucleophilic acylation of allylamine.[\[1\]](#) Two prevalent methods utilize either acetic anhydride or acetyl chloride as the acylating agent.

Method 1: Acylation with Acetic Anhydride

This is a primary method for **N-Allylacetamide** synthesis.[\[1\]](#) The reaction involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride.



Procedure:

- In a reaction vessel, combine allylamine and acetic anhydride.
- The reaction is typically stirred at room temperature.
- The reaction proceeds over approximately 20 hours.[\[1\]](#)

Yield: This method can achieve high yields, generally in the range of 85-95%.[\[1\]](#)

Method 2: Acylation with Acetyl Chloride

This method offers a faster reaction time compared to the acetic anhydride method due to the higher reactivity of acetyl chloride.[\[3\]](#)



Procedure:

- Dissolve allylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- Add acetyl chloride to the solution. A base is required to neutralize the hydrochloric acid byproduct, which helps to drive the reaction to completion.[\[1\]](#)[\[3\]](#)
- The reaction mixture is stirred at room temperature.
- The reaction is typically complete within 2-4 hours.[\[1\]](#)
- The final product can be purified by vacuum distillation.[\[3\]](#)

Analytical Characterization

The identity and purity of **N-Allylacetamide** can be confirmed using several analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to analyze **N-Allylacetamide**. A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid.[\[4\]](#)
- Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amide and allyl groups can be confirmed. PubChem provides access to FTIR spectra for **N-Allylacetamide**.[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[\[3\]](#) The expected monoisotopic mass is 99.068413911 Da.[\[2\]](#)

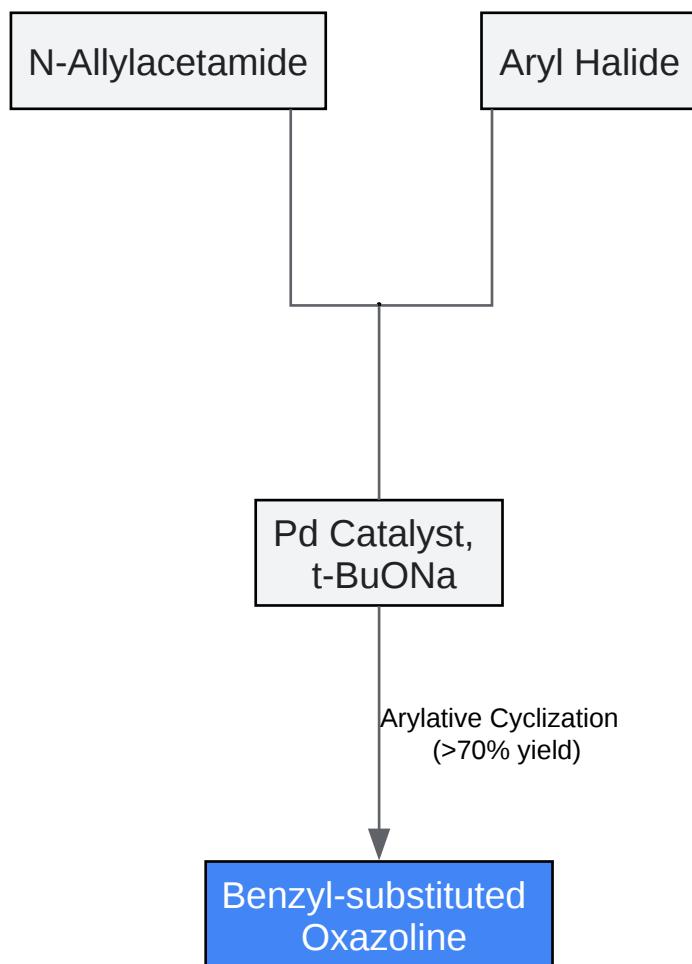
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure.

Synthetic Applications

The unique structure of **N-Allylacetamide**, containing both an amide and a reactive allyl group, makes it a useful intermediate in several synthetic pathways.

Palladium-Catalyzed Reactions

N-Allylacetamide is a key substrate in palladium-catalyzed reactions, such as arylative cyclization with aryl halides. This reaction, typically carried out in the presence of a palladium catalyst and a base like sodium tert-butoxide, produces benzyl-substituted oxazolines, which are important structural motifs in ligands and pharmaceuticals.[1][3]



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Caption: Palladium-catalyzed arylative cyclization of **N-Allylacetamide**.

Synthesis of Melatonin

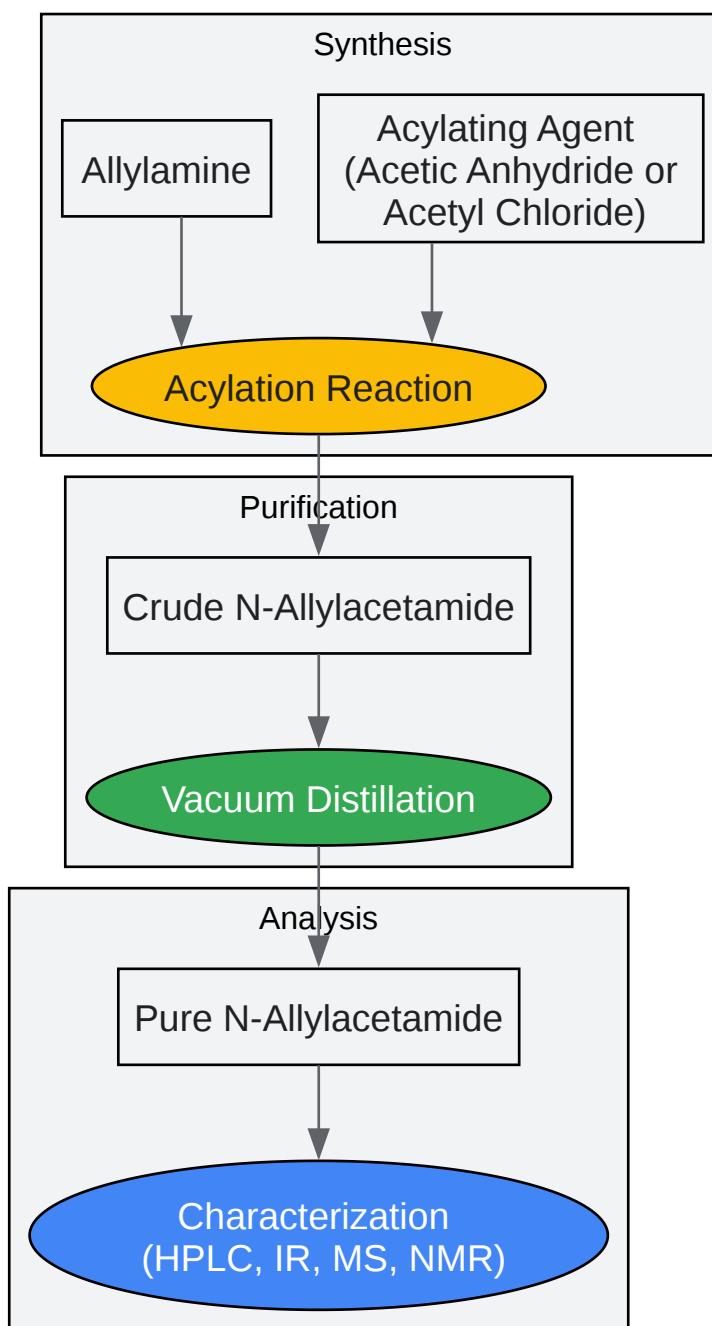
N-Allylacetamide serves as a starting material in some synthetic routes to melatonin. One approach involves the hydroformylation of **N-Allylacetamide** using a rhodium catalyst to produce an intermediate, which then undergoes a Fischer indole reaction to yield melatonin.[\[1\]](#)

Safety and Handling

N-Allylacetamide is classified as harmful if swallowed and may cause skin and serious eye irritation.[\[2\]](#) It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[\[5\]](#)

Conclusion

N-Allylacetamide is a versatile chemical compound with significant applications in organic synthesis. Its straightforward preparation and the reactivity of its allyl group make it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and novel polymers. The methodologies and data presented in this guide offer a solid foundation for its use in a research and development setting.



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Caption: General experimental workflow for the synthesis and analysis of **N-Allylacetamide**.

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